molecular formula C12H23N3O3 B6598503 tert-butyl 2-(N'-hydroxycarbamimidoyl)azepane-1-carboxylate CAS No. 1461726-87-3

tert-butyl 2-(N'-hydroxycarbamimidoyl)azepane-1-carboxylate

Cat. No.: B6598503
CAS No.: 1461726-87-3
M. Wt: 257.33 g/mol
InChI Key: PZWYWRIGGCOSGS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate: is a chemical compound with the molecular formula C12H23N3O3 and a molecular weight of 257.33 g/mol . This compound is known for its unique structure, which includes an azepane ring and a hydroxycarbamimidoyl group. It is primarily used in research and development settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl carbamate and hydroxycarbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The synthesis process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its hydroxycarbamimidoyl group can mimic certain biological functionalities, making it useful in biochemical assays .

Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for further investigation .

Industry: In industrial settings, tert-butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with these targets, modulating their activity. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • tert-Butyl 2-(N’-hydroxycarbamimidoyl)piperidine-1-carboxylate
  • tert-Butyl 2-(N’-hydroxycarbamimidoyl)morpholine-1-carboxylate
  • tert-Butyl 2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate

Comparison: Compared to these similar compounds, tert-butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate has a larger ring size, which can influence its chemical reactivity and biological activity. The azepane ring provides a unique spatial arrangement that can enhance its interactions with specific molecular targets, making it distinct from its smaller-ring counterparts .

Properties

CAS No.

1461726-87-3

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 2-(N'-hydroxycarbamimidoyl)azepane-1-carboxylate

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(16)15-8-6-4-5-7-9(15)10(13)14-17/h9,17H,4-8H2,1-3H3,(H2,13,14)

InChI Key

PZWYWRIGGCOSGS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCCCC1C(=NO)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCCCC1/C(=N/O)/N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C(=NO)N

Origin of Product

United States

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